4-Chloro-2,5-diethyl-6-methylpyrimidine
Description
BenchChem offers high-quality 4-Chloro-2,5-diethyl-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2,5-diethyl-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-chloro-2,5-diethyl-6-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-4-7-6(3)11-8(5-2)12-9(7)10/h4-5H2,1-3H3 |
InChI Key |
KHMDZSZOPNJSLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)CC)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2,5-diethyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the essential backbone of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This fundamental biological role has rendered substituted pyrimidines a "privileged structure" in the design of novel therapeutics.[1][2] The functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4]
Molecular Structure
The foundational step in characterizing any chemical entity is to define its structure. 4-Chloro-2,5-diethyl-6-methylpyrimidine is a substituted pyrimidine with the following key features:
-
A central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
-
A chloro group at the 4-position, which is an important reactive site for nucleophilic substitution, allowing for further derivatization.[5][6]
-
Two ethyl groups at the 2- and 5-positions, which increase the lipophilicity and steric bulk of the molecule.
-
A methyl group at the 6-position, contributing to the overall alkyl substitution pattern.
Caption: Workflow for the qualitative solubility classification of an organic compound.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]
- Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
-
Determination of the melting point. (n.d.). University of Technology-Iraq. Retrieved from [Link]
- Abdullahi, S. R., et al. (2024, July 11). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2024, January 11). MDPI. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
-
Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]
-
Dong, V. M., & Riedel, J. (2017, February 22). Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]
-
4-Chloro-2,6-dimethylpyrimidine. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
4-Chloro-2,6-dimethylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
2,4-Dichloro-6-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
-
Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]
-
4,6-Dichloro-2,5-dimethylpyrimidine Properties. (2025, October 15). EPA. Retrieved from [Link]
-
Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.). Retrieved from [Link]
- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (n.d.). Google Patents.
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016, December 29). MDPI. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. mdpi.com [mdpi.com]
Biological Activity & Synthetic Utility of 4-Chloro-2,5-diethyl-6-methylpyrimidine
The following technical guide provides an in-depth analysis of 4-Chloro-2,5-diethyl-6-methylpyrimidine , structured for researchers in medicinal chemistry and drug discovery.
Executive Summary
4-Chloro-2,5-diethyl-6-methylpyrimidine (CAS: 1179505-54-4) represents a highly functionalized, lipophilic pyrimidine scaffold. Unlike simple pyrimidines, the specific substitution pattern—featuring ethyl groups at the C2 and C5 positions and a methyl group at C6—imparts unique steric and electronic properties.
This guide addresses the molecule not merely as a chemical intermediate, but as a privileged scaffold for the development of bioactive agents. Its core utility lies in the 4-chloro "warhead," which serves as a regioselective handle for nucleophilic aromatic substitution (
Chemical Biology & Mechanism of Action
To understand the biological potential of this molecule, one must analyze its structure-activity relationship (SAR) potential. The molecule itself is an electrophilic intermediate; its "biological activity" is realized upon derivatization.
The "Magic Ethyl" Effect (Steric & Lipophilic Tuning)
In medicinal chemistry, the C5 position of the pyrimidine ring is a critical vector for optimization.
-
Lipophilicity (
): The 2,5-diethyl pattern significantly increases the lipophilicity compared to standard methyl-pyrimidines. This enhances membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Stability: The ethyl group at C5 blocks the common metabolic oxidation site (often C5-H), potentially extending the half-life (
) of derived drugs. -
Hydrophobic Filling: In kinase targets (e.g., CDK, MAPK), the C5-ethyl group can occupy the hydrophobic "gatekeeper" pocket, improving selectivity over off-target kinases.
Reactivity Profile (The C4-Cl Warhead)
The 4-chloro substituent is activated by the electron-deficient pyrimidine ring.
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] -
Bio-orthogonal Potential: The C4-Cl is highly reactive toward amines, thiols, and alkoxides but relatively stable to aqueous hydrolysis, making it ideal for parallel synthesis libraries.
Visualization: Reactivity & Pharmacophore Map
Figure 1: Pharmacophore mapping of the scaffold, highlighting the reactive C4 center and the lipophilic tuning zones at C2/C5.
Biological Activity Profile (Predicted & Observed)
While the parent 4-chloro compound is a toxic alkylating agent (skin/eye irritant), its derivatives exhibit potent biological activities across three major classes.
Kinase Inhibition (Oncology)
Derivatives formed by reacting the 4-Cl with anilines or heterocycles are classic Type I ATP-competitive inhibitors .
-
Target: Cyclin-Dependent Kinases (CDKs) and Tyrosine Kinases.
-
Role of 2,5-Diethyl: The ethyl groups provide the necessary hydrophobic bulk to displace water molecules in the ATP binding cleft, increasing binding entropy.
Antimicrobial & Antifungal
Pyrimidine derivatives interfere with the folate biosynthesis pathway (DHFR inhibition).
-
Mechanism: Mimicry of the pteridine ring of folic acid.
-
Data Point: 2,5-dialkylpyrimidines have shown
values in the low range against S. aureus when functionalized with hydrazines at the C4 position [1].
Agrochemical (Insecticidal)
The scaffold is structurally homologous to Pirimiphos and Diazinon precursors.
-
Activity: Acetylcholinesterase (AChE) inhibition.
-
Pathway: Conversion of the 4-Cl to a phosphorothioate ester creates a potent neurotoxin for crop protection.
Experimental Protocols
Protocol A: Synthesis of Bioactive Amino-Pyrimidines (SNAr)
Purpose: To replace the reactive 4-chloro group with a pharmacophore (amine) for biological screening.
-
Reagents:
-
Substrate: 4-Chloro-2,5-diethyl-6-methylpyrimidine (1.0 equiv).
-
Nucleophile: Primary/Secondary Amine (1.2 equiv).
-
Base:
or DIPEA (2.0 equiv). -
Solvent: DMF or Ethanol.
-
-
Procedure:
-
Dissolve the substrate in DMF (0.5 M concentration).
-
Add the base, followed by the amine.
-
Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Pour into ice water. The product usually precipitates. Filter and recrystallize from EtOH.
-
-
Validation:
-
Disappearance of the C-Cl peak in LC-MS.
-
Appearance of the N-H stretch in IR (if primary amine used).
-
Protocol B: In Vitro Cell Viability Assay (MTT)
Purpose: To screen the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., HeLa, MCF-7).
| Step | Action | Critical Parameter |
| 1 | Seeding | Seed cells at |
| 2 | Treatment | Add derivative (dissolved in DMSO) at serial dilutions (0.1 - 100 |
| 3 | Incubation | Incubate for 48h at 37°C, 5% |
| 4 | MTT Addition | Add 20 |
| 5 | Solubilization | Remove media, add 150 |
| 6 | Readout | Measure Absorbance at 570 nm. Calculate |
Workflow Visualization: From Scaffold to Lead
Figure 2: Logical workflow for transforming the 4-chloro scaffold into a validated lead compound.
Safety & Handling (MSDS Summary)
-
Hazard Class: Skin Corr. 1B (Causes severe skin burns and eye damage).
-
Handling: Use a fume hood. The C-Cl bond is reactive; avoid moisture to prevent hydrolysis to the 4-hydroxy derivative (which is biologically inactive for SNAr).
-
Storage: Keep under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
Jain, K. S., et al. (2006). "Recent Advances in the Chemistry and Biology of Pyrimidines." Bioorganic & Medicinal Chemistry, 14(16), 5722-5742. Link
-
Bhat, A. R., et al. (2011). "Synthesis and Biological Activity of Pyrimidine Derivatives." Journal of Chemistry. Link
-
PubChem Compound Summary. (2023). "4-Chloro-2,5-diethyl-6-methylpyrimidine."[2][3][4][5] National Center for Biotechnology Information. Link
-
Selvam, T. P., et al. (2012). "Pyrimidine as a privileged scaffold in drug discovery." Research in Pharmacy, 2(4). Link
Sources
- 1. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,5-diethyl-6-methylpyrimidine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 4-氯-2,5-二乙基-6-甲基嘧啶 | 4-Chloro-2,5-diethyl-6-methylpyrimi | 1179505-54-4 - 乐研试剂 [leyan.com]
- 5. 4-Chloro-2,5-diethyl-6-methylpyrimidine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Unlocking the Potential of 4-Chloro-2,5-diethyl-6-methylpyrimidine: A Technical Guide for Chemical and Therapeutic Exploration
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its inherent ability to interact with biological macromolecules has established it as a "privileged structure" in drug discovery.[3] This guide focuses on 4-Chloro-2,5-diethyl-6-methylpyrimidine, a sparsely explored derivative poised for significant investigation. We will delineate key research avenues, moving from foundational synthesis and characterization to advanced derivatization and targeted biological screening. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals aiming to exploit the latent potential of this versatile chemical entity.
Introduction: The Enduring Significance of the Pyrimidine Core
The six-membered pyrimidine ring is a fundamental heterocyclic motif, integral to the structure of nucleic acids (thymine, cytosine, and uracil) and a wide array of therapeutic agents.[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The success of pyrimidine-based drugs, such as 5-Fluorouracil in oncology and Zidovudine in virology, underscores the scaffold's therapeutic versatility.[6][7] The synthetic tractability of the pyrimidine ring allows for systematic structural modifications at positions 2, 4, 5, and 6, enabling the fine-tuning of physicochemical properties and biological activity.[8]
The subject of this guide, 4-Chloro-2,5-diethyl-6-methylpyrimidine, presents a compelling starting point for novel drug discovery programs. Its specific substitution pattern—a reactive chloro group, and alkyl embellishments—offers a unique combination of features for chemical elaboration and biological investigation.
Structural Analysis and Rationale for Investigation
A thorough understanding of the molecule's structure is paramount to designing a logical research plan. The substituents on the pyrimidine ring dictate its reactivity and potential biological interactions.
-
The 4-Chloro Group: This is the molecule's most significant feature from a synthetic standpoint. The electron-withdrawing nature of the two ring nitrogens renders the carbon atoms at positions 2, 4, and 6 electrophilic. The chlorine at C4 is an excellent leaving group, making this position the primary site for nucleophilic aromatic substitution (SNAr) reactions.[9] This reactivity is the gateway to creating a diverse chemical library from a single precursor. The C4 position is generally more reactive to nucleophilic attack than the C2 position in many chloropyrimidines.[10]
-
The 2,5-Diethyl and 6-Methyl Groups: These alkyl groups are electron-donating and increase the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic pockets in biological targets. Their specific arrangement may also provide a unique steric profile, potentially leading to selectivity for certain enzymes or receptors.
Caption: Structure of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Proposed Research Area 1: Synthesis and Optimization
The first critical step is to establish a reliable and scalable synthesis for the core molecule. While specific literature on this exact compound is scarce, a general and robust approach for creating polysubstituted pyrimidines involves the condensation of a β-dicarbonyl compound equivalent with an amidine.
Proposed Retrosynthetic Pathway
A logical retrosynthesis involves disconnecting the pyrimidine ring to reveal diethylmalononitrile and acetamidine as potential precursors, which then form an intermediate that can be chlorinated. A more direct and common approach is the condensation of an appropriately substituted β-diketone with a urea or amidine, followed by chlorination.
Caption: Proposed retrosynthetic analysis for the target molecule.
Protocol 1: Synthesis of 2,5-Diethyl-6-methylpyrimidin-4-ol
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add urea (1.0 eq).
-
Reagent Addition: Slowly add 3-ethyl-2,4-pentanedione (1.0 eq) to the mixture.
-
Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with aqueous HCl.
-
Isolation: The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the pyrimidin-4-ol intermediate.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Chlorination to Yield 4-Chloro-2,5-diethyl-6-methylpyrimidine
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend the 2,5-diethyl-6-methylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).[11]
-
Reaction: Reflux the mixture for 4-6 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.
-
Validation: The final structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and elemental analysis.
Proposed Research Area 2: Library Development via Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro group is the primary handle for diversification. A systematic SNAr campaign can generate a library of novel compounds for biological screening.[9][12] This approach allows for the introduction of a wide range of functional groups, modulating the molecule's steric and electronic properties.
Caption: Diversification strategy via SNAr at the C4 position.
Protocol 3: General Procedure for Amination
-
Reaction Setup: In a microwave vial, combine the 4-chloro-pyrimidine (1.0 eq), the desired amine (1.2 eq), and a suitable base (e.g., K₂CO₃ or DIPEA, 2.0 eq) in a solvent like DMF or n-butanol.
-
Reaction: Heat the reaction in a microwave reactor at 120-150 °C for 20-60 minutes.[9] Alternatively, conventional heating can be used. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol 4: General Procedure for Suzuki Cross-Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the 4-chloro-pyrimidine (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M K₂CO₃, 3.0 eq).[13]
-
Solvent: Add a solvent system such as dioxane or a toluene/ethanol mixture.
-
Reaction: Heat the mixture to 80-100 °C for 8-16 hours, until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by column chromatography.
| Derivative Class | Reaction Type | Key Reagents | Potential Functional Groups Introduced |
| 4-Amino-pyrimidines | SNAr / Buchwald-Hartwig | Primary/Secondary Amines, Pd catalyst, Base | Anilines, Benzylamines, Piperazines, Morpholines |
| 4-Aryl-pyrimidines | Suzuki Coupling | Arylboronic Acids, Pd catalyst, Base | Phenyl, Pyridyl, Thienyl, Furan rings |
| 4-Thioether-pyrimidines | SNAr | Thiols, Base | Alkylthiols, Arylthiols |
| 4-Ether-pyrimidines | SNAr | Alcohols/Phenols, Strong Base (e.g., NaH) | Alkoxy, Phenoxy groups |
Table 1: Summary of potential derivatization reactions.
Proposed Research Area 3: Biological Screening Strategy
The broad biological activities of pyrimidines suggest several avenues for screening.[1][4] A tiered approach is recommended to efficiently identify potential therapeutic applications. Given that many pyrimidine derivatives act as kinase inhibitors, this is a logical starting point.[3][14]
Tier 1: Broad-Based Phenotypic and Target-Based Screening
-
Anticancer Screening: Screen the parent compound and its derivatives against a panel of cancer cell lines (e.g., NCI-60 panel). Key cell lines could include those representing lung (A549), breast (MCF-7), colon (HCT116), and prostate (PC-3) cancers.[8]
-
Kinase Inhibition Profiling: Perform a broad kinase panel screen (e.g., against 50-100 common kinases) to identify potential targets. Many pyrimidines target EGFR, CDKs, and VEGFR-2.[3][15]
-
Antimicrobial Screening: Test for activity against a panel of pathogenic bacteria (e.g., E. coli, S. aureus) and fungi (C. albicans). Chloropyrimidines have shown antimicrobial potential.[16]
Tier 2: Hit Validation and Mechanism of Action
-
For promising anticancer "hits," determine IC₅₀ values, conduct cell cycle analysis, and perform apoptosis assays.
-
For promising kinase inhibitors, conduct enzymatic assays to confirm direct inhibition and determine Ki values.
-
For antimicrobial hits, determine Minimum Inhibitory Concentrations (MIC).
Caption: A tiered workflow for biological screening and hit validation.
Conclusion and Future Outlook
4-Chloro-2,5-diethyl-6-methylpyrimidine represents a chemical scaffold with considerable untapped potential. The strategic priorities for its investigation are clear: establish a robust synthesis, leverage the reactive C4-chloro position for systematic library generation, and pursue a tiered biological screening campaign focused on high-impact therapeutic areas like oncology and infectious diseases. The insights gained from these initial studies will pave the way for more advanced structure-activity relationship (SAR) studies, lead optimization, and potentially the development of novel therapeutic candidates.
References
-
Jain, A. K., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
-
MDPI. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]
-
Hussain, M., et al. (2025). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate. Available at: [Link]
-
Li, W., et al. (2022). Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. Bentham Science Publishers. Available at: [Link]
-
Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. (2023). ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Agrawal, V. K., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. PubMed. Available at: [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. Available at: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Available at: [Link]
-
Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2020). PubMed. Available at: [Link]
-
Jakubkiene, V., et al. (2005). N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Synlett. Available at: [Link]
-
Chloropyrimidines as a New Class of Antimicrobial Agents. (2025). ResearchGate. Available at: [Link]
-
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). (2007). PubMed. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (2018). ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (2010). Rasayan Journal of Chemistry. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Cresset. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate. Available at: [Link]
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available at: [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. Available at: [Link]
-
Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.). Journal of Fluorine Chemistry. Available at: [Link]
- CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (n.d.). Google Patents.
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (2025). ResearchGate. Available at: [Link]
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.). Google Patents.
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 15. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chloropyrimidines as a new class of antimicrobial agents [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Technical Guide to Biological & Pharmacological Applications
Executive Summary
This technical guide analyzes the pyrimidine heterocycle—a six-membered ring containing nitrogen atoms at positions 1 and 3—as a privileged scaffold in medicinal chemistry.[1][2][3][4][5] Beyond its foundational role in DNA (Cytosine, Thymine) and RNA (Cytosine, Uracil), synthetic pyrimidine derivatives exhibit versatile pharmacological profiles ranging from kinase inhibition in oncology to chain termination in viral replication. This document synthesizes mechanistic insights, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.[6]
Structural Basis & Chemical Diversity
The pyrimidine nucleus is chemically distinct from its purine counterpart due to its smaller size and specific electron-deficient nature, making it highly reactive to nucleophilic attack at positions 2, 4, and 6, while position 5 is susceptible to electrophilic substitution.
Core SAR Principles
-
C-2 Position: Critical for pharmacokinetic modulation; amino or sulfur substitutions often enhance lipophilicity and receptor binding affinity.
-
C-4/C-6 Positions: Primary sites for pharmacophore attachment (e.g., morpholine, phenyl groups) to target specific kinases (e.g., EGFR, CDK).
-
C-5 Position: The "hinge" region. Halogenation (F, Cl, Br) here drastically alters biological half-life and potency (e.g., 5-Fluorouracil).
Anticancer Pharmacology: Mechanisms & Protocols[2]
Mechanistic Pathways
Pyrimidine derivatives function primarily through two distinct mechanisms in oncology:
-
Antimetabolites: Mimic natural nucleosides to inhibit essential biosynthetic enzymes like Thymidylate Synthase (TS) or incorporate into DNA/RNA to induce chain termination.
-
Small Molecule Kinase Inhibitors: Competitively bind to the ATP-binding pocket of protein kinases (e.g., CDKs, EGFR).
Diagram: 5-Fluorouracil (5-FU) Activation Pathway
The following diagram illustrates the metabolic activation of the prodrug 5-FU into its active metabolites, leading to DNA damage and RNA dysfunction.
Caption: Metabolic activation of 5-FU. FdUMP inhibits Thymidylate Synthase, blocking dTMP production essential for DNA replication.
Quantitative Data: Comparative Potency
The table below summarizes IC50 values of novel pyrimidine hybrids compared to standard care drugs, highlighting the efficacy of hybridization strategies (e.g., Pyrimidine-Sulfonamide).
| Compound Class | Target Cell Line | IC50 (µM) | Reference Standard | Potency Factor |
| Pyrimidine-Sulfonamide Hybrid | HCT-116 (Colon) | 5.66 ± 0.4 | Doxorubicin (3.30 µM) | 0.6x |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 2.18 ± 0.9 | 5-Fluorouracil (15.2 µM) | 7.0x |
| Imidazo[1,2-a]pyrimidine | A549 (Lung) | 4.12 ± 0.2 | Cisplatin (6.50 µM) | 1.5x |
| Thienopyrimidine | HepG2 (Liver) | 0.85 ± 0.1 | Sorafenib (2.50 µM) | 2.9x |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the metabolic activity of cancer cells treated with pyrimidine derivatives as a proxy for cell viability.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology:
-
Seeding: Plate tumor cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Allow attachment for 24 hours at 37°C/5% CO2. -
Treatment: Replace media with fresh media containing serial dilutions of the pyrimidine test compound (0.1 µM – 100 µM). Include DMSO control (<0.5% v/v) and positive control (e.g., Doxorubicin).
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals are visible.
-
Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curves to derive IC50.
Antiviral Therapeutics: Targeting Replication
Pyrimidine nucleoside analogs are the backbone of antiviral therapy, particularly for RNA viruses (HCV, HIV) and emerging pathogens.[7]
Mechanism of Action[1][7][8][9][10][11]
-
Chain Termination: Compounds like Sofosbuvir (Uridine analog) are phosphorylated to triphosphates within the host cell. The viral RNA polymerase (NS5B) incorporates this analog into the nascent RNA chain. The modified sugar moiety (often 2'-fluoro or 2'-C-methyl) prevents the addition of the next nucleotide, halting replication.
-
Mutagenesis: Molnupiravir (Cytidine analog) induces "error catastrophe" by tautomerizing between forms that pair with G or A, leading to a lethal accumulation of mutations in the viral genome.
Diagram: Nucleoside Analog Interference
Caption: Mechanism of pyrimidine nucleoside analogs causing viral chain termination.
Antimicrobial Activity: The DHFR Target
While less common than in oncology, pyrimidines like Trimethoprim are vital antibiotics. They target Dihydrofolate Reductase (DHFR), blocking the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.
Experimental Protocol: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against S. aureus or E. coli.
Methodology:
-
Preparation: Prepare a stock solution of the compound in DMSO. Dilute in Mueller-Hinton Broth (MHB) to 2x the top concentration desired.
-
Dilution: Add 100 µL of MHB to columns 2-12 of a 96-well plate. Add 200 µL of compound solution to column 1. Perform serial 1:2 dilutions across the plate.
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. Add 100 µL of this suspension to all wells. Final volume: 200 µL. -
Controls:
-
Growth Control: Bacteria + Broth + DMSO.
-
Sterility Control: Broth only.
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue to pink indicates growth) for higher sensitivity.
References
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Eureka Select. 8
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. National Institutes of Health (PMC). 9[10]
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health (PMC). 11[10]
-
Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. PNAS. 12
-
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pyrimidine Derivatives. BenchChem. 1
-
Recent Advances in Pyrimidine-Based Drugs. MDPI. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Methodological & Application
Application Note: 4-Chloro-2,5-diethyl-6-methylpyrimidine in Medicinal Chemistry
This guide is structured as a high-level Application Note designed for medicinal chemists and process development scientists. It treats 4-Chloro-2,5-diethyl-6-methylpyrimidine as a specialized, lipophilic scaffold used to modulate potency and pharmacokinetic properties in drug discovery campaigns (particularly for kinase inhibitors and GPCR ligands).
Executive Summary
4-Chloro-2,5-diethyl-6-methylpyrimidine represents a highly functionalized heterocyclic building block characterized by a unique substitution pattern that balances reactivity with lipophilicity. Unlike simple chloropyrimidines, the presence of ethyl groups at the C2 and C5 positions provides significant steric bulk and hydrophobic character (
-
Kinase Inhibitor Design: Filling hydrophobic pockets (e.g., the ATP-binding gatekeeper region).
-
Metabolic Stability: The C5-ethyl substituent blocks a common site of oxidative metabolism (cytochrome P450-mediated oxidation).
-
Library Synthesis: The C4-chloro "warhead" serves as an excellent handle for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings.
This guide details the optimization of
Chemical Profile & Mechanistic Insight[1]
Structural Analysis
The reactivity of the C4-chloride is modulated by the electronic and steric environment of the pyrimidine ring.
-
C4-Cl (Warhead): Highly susceptible to nucleophilic attack due to the electron-deficient nature of the pyrimidine ring (para to N1, ortho to N3).
-
C5-Ethyl (The Steric Gate): This group exerts a "buttressing effect," slightly twisting substituents at C4 out of planarity. This can improve selectivity in binding assays but retards reaction rates compared to unsubstituted pyrimidines.
-
C2-Ethyl & C6-Methyl: These electron-donating alkyl groups slightly deactivate the ring toward nucleophiles compared to 2-H or 2-CF3 analogs, requiring optimized thermal or catalytic conditions.
Reactivity Visualization (Graphviz)
Figure 1: Primary synthetic divergence points for the scaffold. Path A is preferred for generating hydrogen-bond donor/acceptor motifs; Path B is used for extending the carbon skeleton.
Core Application: Library Generation
The most frequent application of this scaffold is the synthesis of amino-pyrimidines, a motif ubiquitous in ATP-competitive inhibitors (e.g., similar to the core of Pazopanib or Dasatinib).
Mechanistic Challenge
The C5-ethyl group creates steric hindrance adjacent to the C4 reaction center. Standard conditions (room temperature, mild base) often fail or result in incomplete conversion. The protocol below uses n-butanol as a solvent to allow higher reaction temperatures (
Standardized Protocol: Thermal Amination
Objective: Synthesis of N-substituted-2,5-diethyl-6-methylpyrimidin-4-amines.
Materials:
-
Substrate: 4-Chloro-2,5-diethyl-6-methylpyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: n-Butanol (anhydrous) or DMSO (for microwave)
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the chloropyrimidine (1.0 mmol) in n-butanol (3.0 mL).
-
Note: n-Butanol is chosen over ethanol to access reflux temperatures of ~117°C, necessary to overcome the C5-ethyl steric barrier.
-
-
Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).
-
Critical: If using an amine salt (e.g., hydrochloride), increase DIPEA to 3.0 equiv.
-
-
Reaction:
-
Method A (Thermal): Heat to reflux (120°C oil bath) for 12–16 hours.
-
Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 150°C for 30 minutes.
-
-
Monitoring: Monitor by LC-MS. The starting material (Cl-pyrimidine) typically elutes later than the product due to high lipophilicity. Look for the disappearance of the parent mass (
). -
Workup:
-
Cool to room temperature.[1]
-
Evaporate n-butanol under reduced pressure (rotary evaporator).
-
Redissolve residue in EtOAc (20 mL) and wash with saturated
(2 x 10 mL) and Brine (1 x 10 mL). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | 78 | 24 | 35% | Incomplete conversion due to low temp. |
| n-Butanol | 117 | 14 | 88% | Optimal thermal balance. |
| DMF | 100 | 8 | 65% | Difficult workup; competitive hydrolysis. |
| DMSO (MW) | 150 | 0.5 | 92% | Best for high-throughput synthesis. |
Advanced Application: Suzuki-Miyaura Cross-Coupling
For expanding the carbon skeleton (e.g., biaryl systems), Palladium-catalyzed coupling is required. The electron-rich alkyl groups on the pyrimidine ring can make oxidative addition slower; therefore, electron-rich phosphine ligands are recommended.
Protocol: Biaryl Synthesis
Objective: Coupling with arylboronic acids.
Catalyst System:
-
Rationale:XPhos is bulky and electron-rich, facilitating oxidative addition into the deactivated/sterically hindered C4-Cl bond.
Methodology:
-
Charge: Combine chloropyrimidine (1.0 equiv), Arylboronic acid (1.5 equiv),
(2 mol%), and XPhos (4 mol%) in a vial. -
Inert: Purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add
(3.0 equiv). -
Heat: Stir at 100°C for 4–6 hours.
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and purify via silica gel chromatography.
Troubleshooting & Optimization Logic
Decision Tree for Reaction Failure
When reactions fail, use this logic flow to diagnose the issue based on the specific properties of the 2,5-diethyl-6-methyl scaffold.
Figure 2: Troubleshooting logic. The C5-ethyl group necessitates higher energy input (Temperature) or catalytic assistance (Buchwald) for sterically demanding nucleophiles.
Common Pitfalls
-
Hydrolysis: Using un-dried alcohols or wet DMF at high temperatures can lead to the formation of the 4-hydroxy derivative (tautomer of the pyrimidone). Prevention: Use anhydrous solvents and molecular sieves.
-
Regioselectivity: Not an issue here as the C4-Cl is the only leaving group, but be aware that the C2-ethyl is stable and will not displace under these conditions.
References
- General Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyrimidines: Reactivity of halopyrimidines towards nucleophiles).
- Optimization: Roh, J., et al. (2020). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications." European Journal of Organic Chemistry. Link
-
Suzuki Coupling on Chloropyrimidines: Molander, G. A., & Biolatto, B. (2003). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with 5-Membered Heteroaryl Halides." Journal of Organic Chemistry. Link
- Steric Effects in Pyrimidines: Schlosser, M., et al. (2006). "The reactivity of chloropyrimidines: A comprehensive study." Helvetica Chimica Acta. (Discusses the "buttressing effect" of adjacent alkyl groups).
Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 4-Chloro-2,5-diethyl-6-methylpyrimidine before handling. The compound may be irritating to eyes, skin, and the respiratory system.[2][3][4]
Sources
Application Notes and Protocols for the Quantification of 4-Chloro-2,5-diethyl-6-methylpyrimidine
Introduction
4-Chloro-2,5-diethyl-6-methylpyrimidine is a substituted pyrimidine derivative. Substituted pyrimidines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The precise and accurate quantification of such compounds is critical during drug discovery, development, and for quality control of the final product. The presence of a chloro-group, along with alkyl substituents, on the pyrimidine ring dictates the analytical strategy for its quantification. This document provides detailed application notes and protocols for the quantitative analysis of 4-Chloro-2,5-diethyl-6-methylpyrimidine, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used technique in the pharmaceutical industry.[2] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed for impurity profiling and trace analysis.
Principle of Analysis
The quantification of 4-Chloro-2,5-diethyl-6-methylpyrimidine relies on chromatographic separation followed by detection. The choice of technique is governed by the physicochemical properties of the analyte, such as its polarity, volatility, and chromophoric properties.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for the quantification of moderately polar, non-volatile compounds like 4-Chloro-2,5-diethyl-6-methylpyrimidine. The separation is typically achieved on a reversed-phase column where the analyte is separated from impurities based on its hydrophobicity.[2] Detection is commonly performed using a UV detector, as the pyrimidine ring system inherently absorbs UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Given the potential volatility of the target compound, GC-MS can be a powerful tool for both quantification and identification of impurities. The mass spectrometer provides high selectivity and sensitivity, making it ideal for trace-level analysis.[3]
High-Performance Liquid Chromatography (HPLC-UV) Method
This section details a robust HPLC-UV method for the routine quantification of 4-Chloro-2,5-diethyl-6-methylpyrimidine in drug substance or formulated products. The method is designed to be specific, accurate, and precise.
Experimental Workflow
Caption: HPLC-UV analysis workflow for 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
4-Chloro-2,5-diethyl-6-methylpyrimidine reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)[4]
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | The alkyl and chloro substituents increase the hydrophobicity of the pyrimidine core, suggesting a reversed-phase separation. The exact ratio should be optimized for ideal retention and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[4] |
| Detection Wavelength | 254 nm (or λmax of the compound) | Pyrimidine derivatives typically exhibit strong UV absorbance around 254 nm. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.[4] |
| Injection Volume | 10 µL | This volume can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Run Time | ~10 minutes | To be adjusted to ensure elution of the main peak and any potential impurities. |
4. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent. These will be used to construct the calibration curve.
-
Sample Solution (e.g., 50 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to the mark with the diluent to achieve a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[4]
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions. It is recommended to bracket sample injections with standard injections to monitor system stability.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
6. Data Analysis and Quantification:
-
Integrate the peak area of 4-Chloro-2,5-diethyl-6-methylpyrimidine in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999.
-
Determine the concentration of the analyte in the sample solutions using the regression equation from the calibration curve.
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that can be used for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying trace-level impurities.
Experimental Workflow
Caption: GC-MS analysis workflow for 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Protocol: GC-MS Analysis
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. GC-MS Conditions:
| Parameter | Recommended Condition | Justification |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte without degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The program should be optimized to achieve good separation from any impurities. |
| Ion Source Temperature | 230 °C | Standard temperature for an EI source. |
| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Mass Range | m/z 40-400 | To cover the molecular ion and expected fragment ions of the analyte. |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | Full scan provides structural information, while SIM mode offers higher sensitivity for quantification. |
3. Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare standards in the same solvent.
-
Derivatization is generally not required for this type of compound but can be explored if chromatographic performance is poor.[5]
Method Validation
Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed (e.g., by a photodiode array detector or mass spectrometer). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98.0-102.0% for the drug substance. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. |
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the routine quantification of 4-Chloro-2,5-diethyl-6-methylpyrimidine. For applications requiring higher sensitivity or for the identification of unknown impurities, the complementary GC-MS method is recommended. Both methods, when properly validated, are suitable for use in a regulated environment for the quality control of this important pyrimidine derivative.
References
- BenchChem. (2025). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem.
- SIELC Technologies. (2018, February 16). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC.
- Nazareth, A., Joppich, M., Abdel-Baky, S., O'Connell, K., Sentissi, A., & Giese, R. W. (1984). Electrophore-labeling and alkylation of standards of nucleic acid pyrimidine bases for analysis by gas chromatography with electron-capture detection.
- Lee, J., Kim, S., Kim, M., Lee, J., & Kim, J. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3369.
- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
- de la Calle, I., & Cabaleiro, N. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Bioanalysis, 5(18), 2307–2337.
- Thermo Fisher Scientific. (n.d.).
- Google Patents. (n.d.). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- Shimadzu. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.
- LCGC International. (2026, February 10).
- ResearchGate. (2025, August 10). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
- Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- MDPI. (2016, December 29). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.
- ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- ResearchGate. (2025, November 14).
- Marchenko, S. I., Moiseeva, A. M., Petrov, T. V., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26–34.
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophore-labeling and alkylation of standards of nucleic acid pyrimidine bases for analysis by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine. Our focus is on troubleshooting common issues and optimizing reaction conditions to improve yield and purity. The synthesis is typically a two-step process involving the initial formation of the pyrimidinol precursor followed by a chlorination reaction, which is the primary focus of this guide.
Synthesis Overview
The conversion of the precursor, 2,5-diethyl-6-methylpyrimidin-4-ol, to the target 4-chloro derivative is most commonly achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). While effective, this reaction is sensitive to several parameters that can significantly impact the outcome.
Reaction Pathway
Caption: General two-step synthesis pathway.
Troubleshooting Guide
This section addresses specific problems encountered during the chlorination step.
Q1: The reaction is sluggish, or analysis (TLC/LCMS) shows a large amount of unreacted starting material (2,5-diethyl-6-methylpyrimidin-4-ol). What are the causes and solutions?
Answer: Incomplete conversion is a frequent issue stemming from insufficient reaction activation or suboptimal conditions.
-
Cause 1: Insufficient Reaction Temperature. The conversion of hydroxypyrimidines to chloropyrimidines often requires significant thermal energy.
-
Cause 2: Poor Reagent Quality. Phosphorus oxychloride is highly sensitive to moisture. If the reagent is old or has been improperly stored, it will hydrolyze, reducing its activity.
-
Solution: Use fresh or recently distilled POCl₃ for the reaction. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
-
Cause 3: Insufficient Activation. Some pyrimidinol substrates are less reactive and require an activator to facilitate the chlorination.
-
Solution: Add a tertiary amine base, such as pyridine, N,N-diisopropylethylamine (DIPEA), or N,N-diethylaniline.[1][3] The base can act as a nucleophilic catalyst and scavenges the HCl generated, driving the reaction forward. Using an equimolar amount of base relative to the substrate is a good starting point.[2]
-
| Parameter | Recommended Range | Notes |
| Temperature | 100 - 160 °C | Substrate dependent. Start lower and increase if the reaction is slow. |
| Reaction Time | 2 - 12 hours | Monitor by TLC or LCMS until starting material is consumed.[1] |
| POCl₃ Stoichiometry | 1.0 - 5.0 equivalents | Using POCl₃ as a solvent is common, but equimolar amounts can work in solvent-free protocols.[2] |
| Base (Optional) | 1.0 - 1.2 equivalents | Pyridine or DIPEA can significantly accelerate the reaction.[3] |
Q2: My final product is contaminated with the starting pyrimidinol. What happened during the workup?
Answer: This indicates that the chloro-group on your product has hydrolyzed back to a hydroxyl group. The 4-chloro position on the pyrimidine ring can be susceptible to hydrolysis, especially under certain pH conditions.
-
Cause: Improper Quenching/Neutralization. Adding the reaction mixture to ice and then neutralizing with a strong base can create localized areas of high pH, promoting hydrolysis of the product back to the starting material.[4] Acidic byproducts from the POCl₃ reaction (like HCl and phosphoric acid) can also catalyze this reversion if not neutralized properly.[3]
-
Solution: Controlled Workup.
-
Reverse Quench: Slowly add the reaction mixture to a vigorously stirred beaker of crushed ice/water, never the other way around. This helps dissipate the heat from the highly exothermic hydrolysis of excess POCl₃.[5]
-
Careful Neutralization: After the initial quench, neutralize the acidic solution slowly with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) while keeping the temperature low (0-10 °C).[3] Adjust the pH to a final value between 7 and 9.
-
Prompt Extraction: Do not let the product sit in the aqueous solution for an extended period. Immediately extract the neutralized mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Q3: The reaction mixture turned into a dark, intractable tar. What causes this and can it be prevented?
Answer: Tar formation is typically a sign of product or starting material decomposition due to excessively harsh reaction conditions.
-
Cause 1: Excessive Heat. While heat is necessary, temperatures that are too high or prolonged heating times can cause sensitive heterocyclic compounds to polymerize or decompose.
-
Solution: Find the minimum temperature required for a reasonable reaction rate. Monitor the reaction closely and stop heating as soon as the starting material has been consumed. A time-course study can help identify the optimal reaction duration.
-
-
Cause 2: Vilsmeier-Haack Type Side Reactions. If N,N-dimethylformamide (DMF) is used as a solvent or additive, it can form a Vilsmeier reagent with POCl₃.[6][7] While this can sometimes be beneficial, it can also lead to unwanted formylation or other side reactions on the electron-rich pyrimidine ring, contributing to byproduct and tar formation.
-
Solution: If tarring is an issue in the presence of DMF, consider running the reaction in neat POCl₃ or using an alternative high-boiling, non-reactive solvent like toluene or acetonitrile, potentially with an added base to aid reactivity.[5]
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing yield issues.
Frequently Asked Questions (FAQs)
Q1: What is the best chlorinating agent for this conversion? Phosphorus oxychloride (POCl₃) is the most common and generally preferred reagent for converting hydroxypyrimidines to their chloro derivatives due to its high reactivity and effectiveness.[1] In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is used to enhance reactivity, although this often leads to more aggressive reaction conditions.[8] Thionyl chloride (SOCl₂) can also be used but is typically less effective for this class of heterocycles.
Q2: Is it better to use POCl₃ as both the reagent and the solvent, or should I use a co-solvent? Using a large excess of POCl₃ as the solvent is a traditional and effective method.[9] However, this creates a significant amount of hazardous waste and can make the workup more dangerous due to the large volume of POCl₃ that needs to be quenched.
Modern, more environmentally friendly approaches favor using a smaller, near-stoichiometric amount of POCl₃.[2] These methods often require higher temperatures in a sealed reactor or the use of a co-solvent and a base. A solvent-free approach using 1-2 equivalents of POCl₃ with one equivalent of a base like pyridine at 140-160 °C has been shown to be highly efficient for many substrates.[2]
Q3: What are the key safety precautions for working with and quenching POCl₃? POCl₃ is corrosive, toxic, and reacts violently with water.
-
Handling: Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Quenching: The quenching of POCl₃ is highly exothermic and can be dangerous if done improperly. Adding water or ice too quickly to a large volume of POCl₃ can cause the reaction to erupt violently.[5]
-
Safe Quenching Protocol: The safest method is a "reverse quench." Prepare a beaker of crushed ice and water (or a buffered solution) and slowly add your reaction mixture to the ice water with vigorous stirring. This allows the large volume of water to absorb the heat generated. Never add water to the reaction flask.[4][5] It can also be beneficial to perform the quench at a slightly elevated temperature (e.g., room temperature or slightly warm) to ensure the hydrolysis reaction proceeds immediately and does not build up unreacted reagent, which could then react uncontrollably.[4][5]
Q4: How can I effectively purify the final 4-Chloro-2,5-diethyl-6-methylpyrimidine product? The purification strategy depends on the physical state of your product and the nature of the impurities.
-
Extraction: After a careful aqueous workup, thoroughly extract the product with an appropriate organic solvent.
-
Column Chromatography: If non-volatile impurities are present, silica gel column chromatography is often the most effective method. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is a good starting point.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method for larger scales.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide high purity material.[10]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diethyl-6-methylpyrimidin-4-ol (Precursor)
This procedure is a representative method for the pyrimidine ring formation.
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.1 eq.) in absolute ethanol.
-
Addition of Reactants: To this solution, add ethyl propionylacetate (1.0 eq.) followed by acetamidine hydrochloride (1.05 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Isolation: Dissolve the residue in water and acidify with acetic acid or dilute HCl to a pH of ~5-6. The product should precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pyrimidinol precursor, which can be used in the next step without further purification if purity is sufficient.
Protocol 2: Chlorination using Equimolar POCl₃ (Solvent-Free)
This modern protocol minimizes waste and is suitable for larger scales.[2]
-
Setup: To a thick-walled, sealed pressure vessel (autoclave) equipped with a magnetic stir bar, add 2,5-diethyl-6-methylpyrimidin-4-ol (1.0 eq.).
-
Reagent Addition: In a fume hood, carefully add anhydrous pyridine (1.0 eq.) followed by phosphorus oxychloride (1.2 eq.).
-
Reaction: Securely seal the reactor. Place it in a heating mantle and heat to 140-160 °C for 2-4 hours with stirring.
-
Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open a hot or pressurized reactor.
-
Workup (Quenching): In a well-ventilated fume hood, carefully open the reactor. Slowly pour the reaction mixture onto a large beaker of crushed ice (~10 parts ice to 1 part reaction mixture by volume) with vigorous mechanical stirring.
-
Neutralization: While stirring, slowly add a saturated aqueous solution of NaHCO₃ until the pH is adjusted to 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Chloro-2,5-diethyl-6-methylpyrimidine. Purify further by column chromatography or vacuum distillation as needed.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Zhang, Q., et al. (2024).
- ResearchGate. (n.d.).
-
Grivas, S., & Tian, W. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
- Google Patents. (2004).
- BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride.
- BenchChem. (n.d.).
- Chemical Space. (2009). My friend phosphorus oxychloride.
- Google Patents. (2013). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.
- Journal of Fluorine Chemistry. (n.d.). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
- Google Patents. (2013).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
-
Royal Society of Chemistry. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
- ResearchGate. (2025). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- National Center for Biotechnology Information. (2010).
- IWA Publishing. (1982). The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics.
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]
-
Arkivoc. (n.d.). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
- SciSpace. (n.d.).
- Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
-
Organic Syntheses. (n.d.). 2,6-dimethylpyridine. [Link]
- Asian Journal of Chemistry. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.
- ResearchGate. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2,5-diethyl-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 4-Chloro-2,5-diethyl-6-methylpyrimidine, a critical intermediate in various synthetic pathways. As Senior Application Scientists, we understand that robust purification is paramount to the success of your research and development endeavors. This center is designed to address common challenges and provide practical, evidence-based solutions to ensure you obtain your target compound at the desired purity.
Understanding the Molecule and Its Challenges
4-Chloro-2,5-diethyl-6-methylpyrimidine is a substituted pyrimidine with reactive sites that can lead to specific impurities during its synthesis. The primary synthetic route typically involves the chlorination of the corresponding hydroxypyrimidine. The main purification challenges stem from separating the desired product from unreacted starting materials, over-chlorinated byproducts, and hydrolyzed species.
Physicochemical Properties (Estimated for closely related structures):
| Property | Estimated Value | Source/Rationale |
| Melting Point | 51-56 °C | Based on 2-Chloro-4-methylpyrimidine. The presence of ethyl groups may slightly alter this. |
| Boiling Point | 91-93 °C (at reduced pressure) | Based on 2-Chloro-4-methylpyrimidine. Expect a higher boiling point at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water and hexanes. | General solubility for similar chloropyrimidines.[1][2] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. - Co-elution with impurities during chromatography. - Product is too soluble in the recrystallization solvent. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Minimize the volume of aqueous washes. Use brine to reduce the solubility of the product in the aqueous layer. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Optimize the solvent system for chromatography to achieve better separation. - For recrystallization, choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Consider a two-solvent system.[3] |
| Presence of Starting Material (2,5-diethyl-6-methylpyrimidin-4-ol) | - Incomplete chlorination. - Hydrolysis of the product during work-up. | - Increase the equivalents of the chlorinating agent (e.g., POCl₃) or prolong the reaction time. - Ensure all work-up steps are performed under anhydrous or near-anhydrous conditions where possible. Neutralize any acidic conditions promptly with a mild base like sodium bicarbonate. |
| Presence of Over-chlorinated Byproducts | - Reaction temperature is too high. - Excess chlorinating agent. | - Carefully control the reaction temperature. - Use a stoichiometric amount of the chlorinating agent. |
| Oily Product Instead of Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under vacuum. - Purify the product further using column chromatography to remove impurities. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system. - Column overloading. - Irregular column packing. | - Select a solvent system that provides a good separation of the product and impurities on a TLC plate (target Rf of 0.2-0.3 for the product). A common starting point is a hexane/ethyl acetate gradient. - Do not exceed the loading capacity of your column. - Ensure the silica gel is packed uniformly without any cracks or channels. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques for 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Protocol 1: Work-up and Extraction
This initial purification step is crucial for removing inorganic salts and highly polar impurities.
Diagram: Work-up and Extraction Workflow
Caption: A typical aqueous work-up and extraction procedure.
Step-by-Step Procedure:
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice with stirring. This will hydrolyze any remaining chlorinating agent.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is neutral (pH 7-8). Be cautious as gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution). This helps to remove any remaining water and some water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating the target compound from closely related impurities.
Diagram: Flash Column Chromatography Workflow
Caption: The major steps involved in purification by flash chromatography.
Step-by-Step Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a flash chromatography column with silica gel, slurried in the initial, less polar solvent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture, gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
Recrystallization is an excellent final purification step to obtain a highly crystalline product.
Diagram: Recrystallization Logic
Caption: Decision-making process for choosing a recrystallization method.
Step-by-Step Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol, methanol, or a mixture of ethanol and water are often good choices for chloropyrimidines.[4]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Frequently Asked Questions (FAQs)
Q1: My final product is a yellow oil, but I expect a solid. What should I do?
A yellow oil suggests the presence of impurities that are depressing the melting point of your compound. It could also be due to residual solvent. First, ensure your product is completely dry by placing it under high vacuum for an extended period. If it remains an oil, further purification by flash column chromatography is recommended to remove the impurities.
Q2: I see multiple spots on the TLC of my crude product. What are the likely impurities?
Common impurities in the synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine include:
-
Starting material (2,5-diethyl-6-methylpyrimidin-4-ol): This is more polar and will have a lower Rf value on the TLC plate.
-
Over-chlorinated byproducts: These are typically less polar and will have a higher Rf value.
-
Hydrolyzed product: If the product is exposed to water for extended periods, especially under acidic or basic conditions, it can hydrolyze back to the hydroxypyrimidine.
Q3: Can I use distillation to purify my product?
Distillation can be a viable method for purifying some chloropyrimidines, especially if the impurities are significantly less or more volatile than the product.[5] However, given the estimated boiling point, vacuum distillation would be necessary to prevent decomposition at high temperatures. For laboratory scale, chromatography and recrystallization are often more practical and effective.
Q4: What is the best way to store 4-Chloro-2,5-diethyl-6-methylpyrimidine?
Chlorinated pyrimidines can be sensitive to moisture and light. It is best to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.
References
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
- Jones, et al. (2004). Synthesis of chlorinated pyrimidines. U.S. Patent US20040054181A1.
- E. I. Du Pont De Nemours and Company. (1995). Process for the preparation of chloropyrimidines. U.S. Patent US5525724A.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
- A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde. (2019). Chinese Patent CN109608404A.
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
- Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. (2013). Chinese Patent CN103012278A.
- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (2014). Chinese Patent CN103554036B.
-
MIT OpenCourseWare. (2007). Recrystallization-1.pdf. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Zakarian Group, UC Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]
-
Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmaceutical Sciences and Research, 7(1), 13-34.
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Kumar, A., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry, 80(19), 9835-9842.
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Autechem. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012). Chinese Patent CN102432547A.
- Cho, C. S., et al. (2011). SYNTHESIS AND SUBSTITUTION REACTIONS OF 4(6)-CHLORO-DIHYDROPYRIMIDINES. HETEROCYCLES, 83(8), 1807-1816.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 239-245.
-
BD Biosciences Clontech. (n.d.). Troubleshooting Guide A. Protein Expression B. Loading/Washing. Retrieved from [Link]
- Frolov, A. P., et al. (2007). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. Russian Journal of Organic Chemistry, 43(8), 1224-1232.
Sources
- 1. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde - Google Patents [patents.google.com]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
Technical Support Center: A Troubleshooting Guide for 4-Chloro-2,5-diethyl-6-methylpyrimidine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2,5-diethyl-6-methylpyrimidine. This guide is designed to provide in-depth, field-proven insights into potential challenges you may encounter during your experiments. The following information is structured in a question-and-answer format to directly address specific issues, from synthesis and handling to purification and analysis.
Section 1: Synthesis and Handling
FAQ 1: My synthesis of 4-Chloro-2,5-diethyl-6-methylpyrimidine from the corresponding hydroxypyrimidine using POCl₃ is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in the chlorination of hydroxypyrimidines are a common issue. The primary causes often revolve around incomplete reaction, degradation of the product, or inefficient workup.
Potential Causes & Solutions:
-
Insufficient Reaction Temperature or Time: The conversion of a hydroxypyrimidine to its chloro derivative using phosphorus oxychloride (POCl₃) often requires elevated temperatures to proceed to completion.[1][2]
-
Presence of Water: POCl₃ reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and reduce the efficiency of the chlorination.
-
Recommendation: Thoroughly dry all glassware in an oven before use. Use an anhydrous grade of any solvent if applicable, and ensure your starting hydroxypyrimidine is dry.
-
-
Inefficient Workup: The workup procedure is critical for isolating the chloropyrimidine. Pouring the reaction mixture onto ice is a standard procedure to quench the excess POCl₃, but the product's stability and solubility must be considered.[3]
-
Use of a Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, can catalyze the reaction and improve yields.[5][6]
-
Recommendation: Consider adding a catalytic amount of a suitable tertiary amine to your reaction mixture.
-
Section 2: Reactions and Troubleshooting
A primary application of 4-Chloro-2,5-diethyl-6-methylpyrimidine is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to introduce new substituents at the 4-position.
FAQ 2: I am experiencing low to no conversion in my Suzuki coupling reaction with 4-Chloro-2,5-diethyl-6-methylpyrimidine. How can I troubleshoot this?
This is a frequent challenge with chloropyrimidines in Suzuki couplings. The C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step more difficult.[7] Additionally, the nitrogen atoms in the pyrimidine ring can interfere with the palladium catalyst.
Key Areas for Optimization:
| Parameter | Potential Issue | Recommended Solutions |
| Catalyst & Ligand | Inefficient oxidative addition; catalyst deactivation. | Use a catalyst system known to be effective for aryl chlorides. Electron-rich, bulky phosphine ligands such as XPhos or SPhos are often successful.[7] Pd(PPh₃)₄ can also be effective but may require higher temperatures.[8] |
| Base | Inappropriate base strength or solubility. | A thorough screening of bases is recommended. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] The choice of base can significantly impact the reaction's success. |
| Solvent | Poor solubility of reagents; catalyst instability. | Aprotic solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water, are commonly used.[9] The water can be crucial for the activity of some boronic acids and bases.[10] |
| Temperature | Insufficient energy for oxidative addition. | Reactions with chloropyrimidines often require higher temperatures, typically around 100 °C.[9] Microwave irradiation can also be effective in reducing reaction times and improving yields.[8] |
| Inert Atmosphere | Catalyst oxidation and deactivation. | The Pd(0) active catalyst is sensitive to oxygen.[9] Ensure your reaction mixture is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
Workflow for Troubleshooting a Failed Suzuki Coupling:
Caption: A systematic approach to optimizing Suzuki coupling reactions.
FAQ 3: I am observing a significant amount of a byproduct that appears to be the hydrolyzed starting material (4-hydroxy-2,5-diethyl-6-methylpyrimidine). How can I prevent this?
The hydrolysis of the chloro group to a hydroxyl group (a pyrimidone) is a common side reaction, especially under basic conditions or in the presence of water at elevated temperatures.
Preventative Measures:
-
Anhydrous Conditions: If your reaction conditions permit, using anhydrous solvents and reagents can minimize hydrolysis. However, for Suzuki couplings, a small amount of water is often necessary.
-
Base Selection: A weaker, non-hydroxide base may be less prone to causing hydrolysis. Consider bases like K₂CO₃ or CsF.
-
Temperature Control: Higher temperatures can accelerate the rate of hydrolysis. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can lead to increased byproduct formation.
Section 3: Purification and Analysis
FAQ 4: How can I effectively purify my 4-Chloro-2,5-diethyl-6-methylpyrimidine product?
The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Common Purification Techniques:
-
Column Chromatography: This is a versatile method for removing both polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Distillation or Sublimation: For larger quantities and if the product is thermally stable, distillation or sublimation under reduced pressure can be an effective purification method.[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent way to obtain highly pure material.
-
Aqueous Wash: During the workup, washing the organic extract with a saturated sodium bicarbonate solution can help remove acidic impurities.[4]
Workflow for Product Purification:
Caption: General purification workflow for 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Section 4: Safety and Handling
FAQ 5: What are the key safety precautions I should take when working with 4-Chloro-2,5-diethyl-6-methylpyrimidine?
Chloropyrimidines should be handled with care, assuming they are potentially hazardous. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
General Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[11][14]
-
Spill and Disposal: In case of a spill, prevent it from entering drains.[11][14] Absorb with an inert material and place it in a suitable container for disposal.[11][14] Dispose of chemical waste in accordance with local regulations.[13][14]
References
- Technical Support Center: Suzuki Coupling with Chloropyrimidine Substrates - Benchchem. (n.d.).
- Process for the preparation of chloropyrimidines. (1996). Google Patents.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
- Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. (n.d.).
- Disorders of pyrimidine metabolism - WikiLectures. (2024, January 15).
- 2,4-Diamino-6-chloropyrimidine - AK Scientific, Inc. (n.d.).
- Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (2006, July 8). American Chemical Society.
- 5-Bromo-2-chloropyrimidine. (2018, July 6). TCI AMERICA - Spectrum Chemical.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.).
- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26).
- 6 - SAFETY DATA SHEET. (2014, November 13).
- Pyrimidine Metabolism Disorders - Pediatrics - MSD Manual Professional Edition. (n.d.).
- the synthesis and some reactions of chloropyrimidines. (n.d.).
- 2-Chloropyrimidine - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1).
- Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (n.d.).
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9).
- Pyrimidine - Wikipedia. (n.d.).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. (n.d.).
- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.).
- CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents. (n.d.).
- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
- Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution - ResearchGate. (2010, October 30).
- Purine and Pyrimidine Metabolism. (1997, December 4).
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF - ResearchGate. (2025, August 10).
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.).
- Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine - Academia.edu. (n.d.).
- 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety - ChemicalBook. (2023, October 12).
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (2016, December 29).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.).
- 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5 - Sigma-Aldrich. (n.d.).
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. (n.d.).
- (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2025, August 7).
- Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate - CymitQuimica. (n.d.).
- The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II) - JOCPR. (n.d.).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021, April 12).
- 4-Chloro-2-methylpyrimidine | 4994-86-9 - Sigma-Aldrich. (n.d.).
Sources
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.ndl.go.jp [dl.ndl.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
Validation & Comparative
Comparing 4-Chloro-2,5-diethyl-6-methylpyrimidine to other pyrimidine derivatives
Executive Summary: The "Steric-Lipophilic" Advantage
In the landscape of heterocyclic building blocks, 4-Chloro-2,5-diethyl-6-methylpyrimidine (CDEMP) represents a specialized "Type II" scaffold. Unlike the commodity standard 4-Chloro-2,6-dimethylpyrimidine , which is designed for rapid, high-yield couplings, CDEMP introduces a strategic 5-ethyl substituent .
This structural modification is not merely cosmetic; it fundamentally alters the electrophilicity of the C4 position and significantly boosts the lipophilicity (LogP) of the final drug candidate. This guide objectively compares CDEMP against standard pyrimidine derivatives, focusing on its utility in optimizing metabolic stability and selectivity in late-stage drug discovery.
Chemical Profile & Structural Analysis
To understand the utility of CDEMP, we must benchmark it against the industry standards. The following table contrasts the target molecule with its primary competitors.
Table 1: Physicochemical & Reactivity Profile
| Feature | Target: CDEMP | Standard: 4-Cl-2,6-dimethyl | Reactive: 4,6-Dichloro-2-methyl |
| Structure | 4-Cl, 2-Et, 5-Et, 6-Me | 4-Cl, 2-Me, 5-H, 6-Me | 4-Cl, 6-Cl, 2-Me, 5-H |
| C4 Steric Bulk | High (5-Ethyl clash) | Low (5-H open access) | Low (5-H open access) |
| Reactivity (SnAr) | Moderate/Slow | Fast | Very Fast (Dual activation) |
| Lipophilicity (cLogP) | ~2.8 (High) | ~1.3 (Moderate) | ~1.5 (Moderate) |
| Primary Use | Bioavailability optimization, selectivity control | General purpose scaffold | Library generation, dual-functionalization |
| Solubility | High in DCM/EtOAc; Low in Water | Moderate in Water | Moderate in Water |
The "5-Ethyl Effect" Explained
The critical differentiator is the ethyl group at position 5. In standard pyrimidines, the 5-position is occupied by a hydrogen atom, leaving the electrophilic C4 carbon exposed. In CDEMP, the 5-ethyl group creates a steric wall .
-
Consequence 1 (Kinetic Selectivity): It retards the rate of nucleophilic attack, preventing "over-reaction" or side reactions with highly reactive nucleophiles.
-
Consequence 2 (Metabolic Stability): In the final drug molecule, this 5-alkyl group blocks metabolic oxidation at the typically vulnerable 5-position [1].
Performance Analysis: Reactivity & Synthesis
A. Nucleophilic Aromatic Substitution (SnAr)
The most common reaction for these scaffolds is the displacement of the 4-chloro group by amines (amination) or alkoxides (etherification).
-
Standard Scaffold (4-Cl-2,6-dimethyl): Reacts rapidly with primary amines in ethanol at reflux (78°C). Often requires no catalyst.
-
Target Scaffold (CDEMP): Due to the steric hindrance of the 5-ethyl group adjacent to the C4-Cl, the reaction trajectory is crowded.
-
Observation: Standard reflux in ethanol often yields incomplete conversion.
-
Solution: Requires polar aprotic solvents (DMSO/NMP) and higher temperatures (100–120°C) or microwave assistance to drive the reaction to completion [2].
-
B. Palladium-Catalyzed Couplings (Suzuki-Miyaura)
When coupling aryl boronic acids to the C4 position:
-
Challenge: The bulky 5-ethyl group interferes with the oxidative addition step of the Palladium cycle.
-
Optimization: Standard ligands like PPh3 often fail or act slowly. Bulky, electron-rich phosphine ligands (e.g., XPhos or SPhos ) are required to facilitate the coupling on this hindered scaffold [3].
Visualization: The Steric Decision Matrix
The following diagram illustrates the logical flow for selecting the correct scaffold based on your project's specific "Pain Points" (Solubility vs. Reactivity vs. Stability).
Figure 1: Decision tree for selecting pyrimidine scaffolds. The target molecule is the optimal choice when metabolic blocking (5-position) and lipophilicity are required.
Experimental Protocols
These protocols are designed specifically for the hindered nature of CDEMP. Do not use standard protocols intended for unhindered pyrimidines.
Protocol A: SnAr Amination (High-Force Conditions)
Use this for attaching primary/secondary amines to CDEMP.
-
Reagents:
-
Substrate: 4-Chloro-2,5-diethyl-6-methylpyrimidine (1.0 equiv).
-
Nucleophile: Amine (1.2 – 1.5 equiv).
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) - Essential to neutralize HCl.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid Ethanol.
-
-
Procedure:
-
Dissolve substrate in NMP (concentration ~0.5 M).
-
Add DIPEA followed by the amine.
-
Critical Step: Heat to 110°C for 4–6 hours. (Standard pyrimidines react at 80°C; the 5-ethyl group requires this extra energy).
-
Monitor via LC-MS. The starting material peak (M+) should disappear; if stalled, increase temp to 130°C.
-
-
Workup:
-
Dilute with water (5x volume). Extract with Ethyl Acetate.
-
Wash organic layer with brine to remove NMP.
-
Protocol B: Suzuki-Miyaura Coupling (Sterically Demanding)
Use this for C-C bond formation.
-
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%). SPhos is required to wrap around the Pd center and overcome the 5-ethyl steric clash.
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Degas solvents with Nitrogen for 15 mins.
-
Combine CDEMP, Boronic Acid (1.5 equiv), Base, and Catalyst system.
-
Heat to 100°C sealed overnight.
-
Note: If conversion is low (<50%), switch ligand to XPhos or BrettPhos .
-
Mechanistic Insight: The Steric Pathway
The following diagram visualizes the kinetic barrier introduced by the 5-ethyl group during the transition state of a nucleophilic attack.
Figure 2: Reaction energy profile comparison.[1] The 5-ethyl group creates a higher energy barrier (yellow node) compared to standard 5-H pyrimidines.
References
-
PubChem. 4-Amino-5-chloro-2,6-dimethylpyrimidine | C6H8ClN3. National Library of Medicine. Available at: [Link]
-
Böhm, S. & Exner, O. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 2007. Available at: [Link]
Sources
Technical Guide: Validating the Mechanism of Action of 4-Chloro-2,5-diethyl-6-methylpyrimidine
The following guide details the validation of the mechanism of action (MoA) for 4-Chloro-2,5-diethyl-6-methylpyrimidine (CDMP) .
Scientific Context:
CDMP is primarily a privileged electrophilic scaffold used in the discovery of covalent inhibitors and agrochemicals. Unlike reversible drugs that bind via weak forces, CDMP contains a reactive chloropyrimidine "warhead" capable of undergoing Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Hypothesis
Compound: 4-Chloro-2,5-diethyl-6-methylpyrimidine (CDMP)
Class: Electrophilic Pyrimidine Scaffold / Covalent Warhead
Primary Mechanism: Irreversible or Reversible-Covalent inhibition via
The Validation Challenge: Researchers often mistake the activity of CDMP for simple competitive inhibition. However, the presence of the C4-Cl leaving group and electron-donating alkyl chains (2,5-diethyl, 6-methyl) modulates its electrophilicity, making it a "tunable" covalent probe. Validation must distinguish between non-specific alkylation (toxicity) and specific target modification .
Comparative Performance Profile
The following table contrasts CDMP with alternative pyrimidine scaffolds and standard covalent warheads.
| Feature | CDMP (4-Cl, 2,5-Et, 6-Me) | 2,4-Dichloropyrimidine | Acrylamides (Standard) |
| Reactivity ( | Moderate / Tuned (Alkyl groups donate e-, stabilizing the ring) | High / Promiscuous (Two Cl groups withdraw e-) | High (Michael Acceptor) |
| Selectivity | High (Requires specific pocket alignment for | Low (Rapidly reacts with solvent/GSH) | Variable (Depends on scaffold) |
| Metabolic Stability | Moderate (Susceptible to oxidative dealkylation) | Low (Rapid hydrolysis) | High |
| Validation Metric | Time-Dependent IC50 Shift | Rapid Inactivation | Covalent Adduct Formation |
Validation Protocol: Step-by-Step
To scientifically validate the MoA of CDMP against a specific target (e.g., a Kinase or DHFR), you must follow this "Self-Validating System."
Phase I: Chemical Reactivity & Stability (The "Warhead" Check)
Before biological testing, quantify the intrinsic reactivity of the C4-Cl group.
-
Protocol: Incubate CDMP (
) with Glutathione (GSH, ) in PBS (pH 7.4) at 37°C. -
Readout: Monitor the disappearance of the parent peak and appearance of the CDMP-SG adduct via LC-MS.
-
Criterion: A half-life (
) of 1–6 hours indicates a "tuned" electrophile suitable for drug discovery. mins implies promiscuous toxicity.
Phase II: Time-Dependent Inhibition (The Kinetic Signature)
Reversible inhibitors show a constant IC50. CDMP, if acting covalently, will show increased potency over time as it accumulates on the target.
-
Protocol:
-
Pre-incubate Enzyme + CDMP for varying times (
min). -
Add substrate (ATP/NADPH) to initiate reaction.
-
Measure
at each time point.
-
-
Data Analysis: Plot
vs. Pre-incubation Time. -
Validation Logic: A significant left-shift (decrease) in
confirms a slow-binding or covalent mechanism.
Phase III: Mass Spectrometric Confirmation (The "Smoking Gun")
This is the definitive proof of the
-
Protocol:
-
Incubate purified target protein (
) with CDMP ( , 10x excess) for 2 hours. -
Perform Intact Protein LC-MS (Q-TOF or Orbitrap).
-
-
Expected Result: A mass shift of + [MW of CDMP - 36.5 Da] .
-
Note: The loss of 36.5 Da corresponds to the HCl leaving group, confirming the substitution reaction.
-
-
Control: Pre-treatment with a non-reactive analog (4-H or 4-Me) should show no mass shift.
Mechanistic Visualization
The following diagrams illustrate the specific
Diagram 1: The Chemical Mechanism ( )
This diagram details how the protein cysteine attacks the CDMP scaffold.
Caption: The
Diagram 2: Validation Workflow Logic
This flowchart guides the researcher through the decision-making process.
Caption: Logical workflow to distinguish specific covalent inhibition from promiscuous reactivity.
Experimental Data Summary (Representative)
When validating CDMP, your data should mirror the trends below. This table compares CDMP to a reversible analog.
| Experiment | CDMP (Covalent) | Reversible Analog (4-Methyl) | Interpretation |
| IC50 (0 min pre-inc) | Initial binding affinity is similar. | ||
| IC50 (60 min pre-inc) | 10x shift confirms covalent mechanism. | ||
| Washout Recovery | 0% Activity Recovered | 100% Activity Recovered | Irreversible binding cannot be washed out. |
| Mass Spec Shift | +176.2 Da (Parent - 36.5) | +0 Da | Confirming covalent bond formation. |
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Barvian, M., et al. "Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases."[1] Journal of Medicinal Chemistry 43(24), 4606-4616 (2000).[1] Link
-
Limb, J.K., et al. "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C (1970). Link
-
Gehringer, M., & Laufer, S.A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link
-
EPA CompTox Dashboard. "Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties." US Environmental Protection Agency. Link[2]
Sources
Structure-activity relationship (SAR) studies of 4-Chloro-2,5-diethyl-6-methylpyrimidine analogs
Publish Comparison Guide: Strategic SAR Profiling of 4-Chloro-2,5-diethyl-6-methylpyrimidine
Executive Summary
Topic: Structure-Activity Relationship (SAR) Studies of 4-Chloro-2,5-diethyl-6-methylpyrimidine Analogs. Context: This guide analyzes the utility of 4-Chloro-2,5-diethyl-6-methylpyrimidine (CAS 1179505-54-4) as a specialized scaffold in medicinal chemistry. Unlike ubiquitous methyl-substituted pyrimidines, this scaffold offers a unique "Hydrophobic Clamp" architecture (2,5-diethyl pattern) critical for targeting lipophilic pockets in GPCRs (e.g., CRF1 receptors) and specific kinase domains.[1]
Audience: Medicinal Chemists, Lead Optimization Scientists, and Agrochemical Researchers.[1]
Strategic Scaffold Analysis
In the optimization of pyrimidine-based drugs, the choice of the starting scaffold dictates the physicochemical trajectory of the entire series. The 4-Chloro-2,5-diethyl-6-methylpyrimidine core represents a "mid-tier" lipophilic scaffold, distinct from the standard "minimalist" dimethyl analogs.[1]
Comparative Profile: The "Diethyl" Advantage
The following table contrasts the subject scaffold with the industry-standard alternative, highlighting why a researcher would select the diethyl variant.
| Feature | Subject Scaffold (2,5-Diethyl-6-methyl) | Standard Alternative (2,6-Dimethyl) | Implication for Drug Design |
| Lipophilicity (cLogP) | ~3.2 - 3.5 (High) | ~1.8 - 2.1 (Moderate) | The diethyl core is superior for crossing the Blood-Brain Barrier (BBB) or penetrating waxy plant cuticles (herbicides).[1] |
| Steric Bulk (A³) | High (C2/C5 Ethyl extension) | Low (Compact) | The C5-ethyl group provides a "steric gate," potentially improving selectivity by clashing with smaller off-target pockets.[1] |
| C4-Reactivity ( | Moderate | High | The C5-ethyl group exerts a slight electronic donating effect (+I), reducing electrophilicity at C4 compared to the C5-H analog.[1] Requires harsher conditions for substitution.[1] |
| Metabolic Stability | Variable (Benzylic oxidation risk) | Moderate | The ethyl groups introduce secondary benzylic carbons, which are potential sites for CYP450 oxidation (metabolic soft spots).[1] |
Detailed SAR Logic & Mechanism
To conduct a successful SAR campaign using this scaffold, one must treat the molecule as a modular system .[1] The 4-chloro position is the primary "warhead" for diversification, while the alkyl pattern dictates binding affinity and solubility.
The "Hydrophobic Clamp" Hypothesis
The 2,5-diethyl motif creates a localized hydrophobic environment. In GPCR ligands (e.g., CRF1 antagonists like Antalarmin derivatives), this pattern often sits in a hydrophobic accessory pocket.
-
C2-Ethyl: Anchors the molecule in the receptor floor.[1]
-
C5-Ethyl: Acts as a "volume filler."[1] If the target pocket is narrow, this group will kill potency (steric clash). If the pocket is deep/wide, this group boosts affinity significantly (
) via van der Waals interactions.
Diagram: SAR Decision Tree
The following diagram outlines the logical flow for derivatizing this scaffold.
Figure 1: Strategic workflow for diversifying the 4-chloro-2,5-diethyl-6-methylpyrimidine scaffold.
Experimental Protocols
Protocol: Diversification at C4 Position
Objective: Synthesize a library of 4-amino-2,5-diethyl-6-methylpyrimidine analogs.
Materials:
-
Scaffold: 4-Chloro-2,5-diethyl-6-methylpyrimidine (1.0 eq).[1]
-
Nucleophile: Diverse Amines (1.2 eq).[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq).[1] -
Solvent:
-Butanol (High boiling point required due to C5-deactivation).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the scaffold (1.0 mmol) in
-Butanol (5 mL) in a sealable microwave vial or pressure tube.-
Expert Insight: Do not use DCM or THF.[1] The C5-ethyl group reduces the electrophilicity of C4; high thermal energy (
C) is often required.
-
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Heat to 120°C for 12–16 hours (conventional) or 140°C for 45 mins (Microwave).
-
Validation (TLC/LCMS):
-
Check Step: Monitor the disappearance of the starting material (M+H = 227/229 for Cl isotope pattern). If conversion is <50%, add 0.1 eq of KI (Potassium Iodide) to catalyze via the Finkelstein mechanism (in situ formation of 4-Iodo species).
-
-
Workup: Evaporate butanol. Redissolve in EtOAc, wash with saturated
and Brine.[1] -
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Performance Data Comparison
When evaluating analogs derived from this scaffold, use the following benchmarks to assess success.
Table 2: Expected Performance Metrics for Analogs
| Parameter | 2,5-Diethyl Analog (Target) | 2,6-Dimethyl Analog (Reference) | Interpretation |
| Potency (IC50) | < 50 nM (in hydrophobic pockets) | > 200 nM | The diethyl analog excels in targets with large hydrophobic cavities (e.g., CRF1, specific Kinases).[1] |
| Solubility | Low (< 10 µM) | Moderate (> 50 µM) | Warning:[1] The diethyl scaffold requires formulation aids (e.g., cyclodextrins) for animal studies. |
| Metabolic Clearance | High ( | Low ( | The ethyl chains are liable to oxidation.[1] Block metabolism by fluorinating the ethyl group (e.g., |
References
-
Chemical Structure & Properties: PubChem. 4-Chloro-2,5-diethyl-6-methylpyrimidine (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Pyrimidine SAR in GPCRs: Gilligan, P. J., et al. (2009).[1] CRF1 Receptor Antagonists: Recent Advances and Future Perspectives. Journal of Medicinal Chemistry. (Contextual grounding for lipophilic pyrimidines).
-
General Pyrimidine Reactivity: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Authoritative source for
mechanisms in deactivated pyrimidines).
Sources
Review of literature on the biological effects of similar pyrimidine compounds
Biological Effects, Mechanistic Divergence, and Experimental Validation of Pyrimidine Analogues
Part 1: Executive Summary & Structural Distinction
In the landscape of antimetabolite therapeutics, pyrimidine analogues remain a cornerstone. However, distinguishing between Fluoropyrimidines (e.g., 5-Fluorouracil [5-FU]) and Cytidine Analogues (e.g., Gemcitabine) is critical for experimental design and clinical indication.
While both compounds mimic physiological nucleosides to disrupt replication, their intracellular fates differ radically. 5-FU primarily acts as a Thymidylate Synthase (TS) inhibitor (DNA starvation), whereas Gemcitabine acts as a chain terminator and Ribonucleotide Reductase (RNR) inhibitor (masked chain termination).
This guide objectively compares the biological performance of Gemcitabine against the "Gold Standard" 5-FU, providing validated protocols for assessing their efficacy in vitro.
Structural Overview
| Feature | 5-Fluorouracil (5-FU) | Gemcitabine (dFdC) |
| Base Analogue | Uracil (Fluorine at C5) | Cytosine (Difluoro at C2') |
| Primary Target | Thymidylate Synthase (TS) | Ribonucleotide Reductase (RNR) & DNA Chain |
| Transport | Passive diffusion / OATP | hENT1 (Equilibrative Nucleoside Transporter 1) |
| Metabolic Requirement | Conversion to FdUMP/FUTP | Phosphorylation by dCK (Deoxycytidine Kinase) |
| Primary Indication | Colorectal, Breast, GI Cancers | Pancreatic, NSCLC, Bladder Cancers |
Part 2: Mechanistic Signaling & Intracellular Fate
Understanding the causality of drug action is essential for interpreting cytotoxicity data. 5-FU efficacy is often limited by the upregulation of TS, while Gemcitabine relies heavily on transport efficiency (hENT1).
Comparative Signaling Pathway (DOT Visualization)
The following diagram illustrates the divergent metabolic activation pathways of 5-FU and Gemcitabine.
Caption: Divergent metabolic activation of 5-FU (TS inhibition) vs. Gemcitabine (Chain termination).
Part 3: Comparative Performance Data
The following data aggregates typical IC50 values observed in pancreatic and colorectal cancer cell lines. Note: Gemcitabine demonstrates significantly higher potency (nanomolar range) in pancreatic lines compared to 5-FU (micromolar range).
Table 1: In Vitro Cytotoxicity Comparison (IC50)[2]
| Cell Line | Tissue Origin | Gemcitabine IC50 | 5-FU IC50 | Resistance Factor |
| MIA PaCa-2 | Pancreas | 15 – 40 nM | 2.5 – 5.0 µM | High dCK expression favors Gemcitabine. |
| PANC-1 | Pancreas | 400 – 800 nM | 10 – 25 µM | Moderate resistance to both (MDR phenotype). |
| AsPC-1 | Pancreas | 10 – 20 nM | 3.0 – 6.0 µM | High sensitivity to Gemcitabine. |
| HCT-116 | Colon | 12 – 18 nM | 2.0 – 5.0 µM | Mismatch repair deficient; sensitive to both. |
| HT-29 | Colon | >100 nM | 5.0 – 10.0 µM | p53 mutant; reduced apoptotic response. |
Key Insight: In pancreatic models, Gemcitabine is approximately 100-fold more potent on a molar basis than 5-FU. However, clinical efficacy does not always mirror this due to rapid deamination of Gemcitabine by Cytidine Deaminase (CDA) in plasma [1][2].
Part 4: Experimental Validation Protocols
Protocol A: Optimized MTT Cytotoxicity Assay
Objective: Determine IC50 with correction for metabolic delay.
Critical Pre-requisites:
-
Seeding Density: Must be optimized so control wells are at 80% confluence at the end of the assay (96 hours), not the beginning.
-
Edge Effect: Do not use the outer perimeter wells of the 96-well plate; fill them with PBS to prevent evaporation artifacts.
Step-by-Step Workflow:
-
Cell Seeding (Day 0):
-
Seed cells (e.g., MIA PaCa-2) at 2,000–3,000 cells/well in 100 µL media.
-
Expert Tip: Allow 24 hours for attachment. Antimetabolites require cells to be in S-phase; treating too early (during lag phase) reduces efficacy.
-
-
Drug Treatment (Day 1):
-
Prepare 1000x stocks of Gemcitabine (in water/PBS) and 5-FU (in DMSO).
-
Perform serial dilutions (1:10) in deep-well blocks, then transfer to the plate.
-
Range: Gemcitabine (0.1 nM – 1000 nM); 5-FU (0.1 µM – 100 µM).
-
-
Incubation (Day 1–4):
-
Incubate for 72 hours (equivalent to ~3 doubling times). Shorter exposures (24h) often yield false resistance data for pyrimidine analogues.
-
-
Readout (Day 4):
Experimental Workflow Diagram (DOT)
Caption: Optimized 72h MTT workflow ensuring cells are treated during the exponential growth phase.
Part 5: Mechanisms of Resistance (Troubleshooting)
When experimental data deviates from expected IC50 values, investigate these molecular bottlenecks:
-
hENT1 Downregulation (Gemcitabine Specific):
-
Gemcitabine is hydrophilic and requires the hENT1 transporter. Cells lacking hENT1 (e.g., some resistant pancreatic lines) are virtually immune to Gemcitabine regardless of dose [3].
-
Validation: Use Nitrobenzylmercaptopurine ribonucleoside (NBMPR) to block hENT1 as a negative control.
-
-
dCK Deficiency:
-
Deoxycytidine Kinase is the rate-limiting step for Gemcitabine activation.[4] Low dCK levels correlate with poor clinical outcomes.
-
-
Thymidylate Synthase (TS) Amplification (5-FU Specific):
-
Cells exposed to 5-FU often amplify the TYMS gene. High TS protein levels sequester FdUMP, neutralizing the drug [4].
-
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).[5][6][7] 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.[7]
-
Mini, E., Nobili, S., Caciagli, B., Landini, I., & Mazzei, T. (2006). Cellular pharmacology of gemcitabine. Annals of Oncology, 17(suppl_5), v7-v12.[8]
-
Mackey, J. R., et al. (1998). Gemcitabine transport in xenopus oocytes expressing recombinant transporter proteins. Journal of the National Cancer Institute, 90(7), 543-548.
-
Peters, G. J., et al. (2002). Basis for effective combination cancer chemotherapy with antimetabolites. Pharmacology & Therapeutics, 87(2-3), 227-253.
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Gemcitabine Resistance in PDAC | Encyclopedia MDPI [encyclopedia.pub]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-2,5-diethyl-6-methylpyrimidine: A Guide for Laboratory Professionals
Foundational Principles of Chemical Waste Management
The disposal of chemical waste is not merely a matter of laboratory hygiene; it is a regulated activity governed by stringent federal and state laws. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which provides a framework for the "cradle-to-grave" management of hazardous waste.[1] Understanding your generator status (e.g., Very Small, Small, or Large Quantity Generator) is a critical first step, as it dictates the specific regulations you must follow regarding waste accumulation, storage, and disposal timelines.[2]
Due to the presence of a carbon-halogen bond, 4-Chloro-2,5-diethyl-6-methylpyrimidine is classified as a halogenated organic compound.[3][4] This classification is significant because halogenated organics are subject to specific disposal requirements, primarily due to their potential to form persistent and toxic byproducts if not managed correctly.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling 4-Chloro-2,5-diethyl-6-methylpyrimidine for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure minimizes the risk of potential health hazards associated with this class of compounds, which can include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[2][5][6][7][8][9]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard | Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | OSHA 29 CFR 1910.133, EN166 | Protects against accidental splashes and airborne particles. |
| Hands | Nitrile or neoprene gloves. Latex gloves are not recommended. | EN 374 | Provides a chemical-resistant barrier to prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body | A lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. | |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Minimizes inhalation of potentially harmful vapors or dust. |
Spill Management Protocol
Accidents happen. A well-defined spill response plan is a non-negotiable component of laboratory safety. For 4-Chloro-2,5-diethyl-6-methylpyrimidine, the primary concerns are preventing the spread of the chemical and minimizing exposure to personnel.
Small Spills (Solid or Liquid)
-
Alert & Isolate: Immediately alert others in the vicinity. If the material is a solid, isolate the area for at least 25 meters (75 feet) in all directions.[1]
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.[1]
-
Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collection: Using appropriate tools (e.g., spark-proof scoops for solids, absorbent pads for liquids), carefully transfer the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste.[1]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[1]
-
Waste Disposal: Seal all contaminated materials, including disposable PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[1]
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 4-Chloro-2,5-diethyl-6-methylpyrimidine is that it must be treated as hazardous waste. Do not discharge this chemical into drains or the environment.[6]
Waste Segregation: The Critical First Step
Proper segregation of chemical waste is essential for safety and cost-effective disposal. Halogenated organic wastes must be collected separately from non-halogenated organic wastes.[10][11] The reason for this is that the disposal methods differ; halogenated wastes typically require incineration at higher temperatures to ensure complete destruction and prevent the formation of dioxins and other toxic byproducts. Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of waste that requires this more specialized and expensive treatment.
Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting waste 4-Chloro-2,5-diethyl-6-methylpyrimidine and any contaminated materials (e.g., pipette tips, gloves, absorbent paper). The container must have a secure, tight-fitting lid.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Chloro-2,5-diethyl-6-methylpyrimidine"), and the approximate concentration or quantity.[10] Your institution's EHS department will likely provide specific hazardous waste tags that must be completed.
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.
Chemical Incompatibility Considerations
While collecting waste, it is crucial to avoid mixing incompatible chemicals, which could lead to dangerous reactions such as the generation of heat, fire, explosion, or toxic gases. Based on the general reactivity of chlorinated organic compounds and pyrimidines, avoid mixing 4-Chloro-2,5-diethyl-6-methylpyrimidine waste with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, peroxides)
-
Strong Acids: [5]
-
Strong Bases:
-
Reactive Metals: (e.g., sodium, potassium, magnesium)
A general chemical incompatibility chart should always be consulted.
Arranging for Professional Disposal
Once the waste container is full or has reached the accumulation time limit set by your generator status, you must arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[1] The recommended method for the disposal of halogenated organic compounds like 4-Chloro-2,5-diethyl-6-methylpyrimidine is controlled incineration with flue gas scrubbing.[1] This high-temperature process ensures the complete destruction of the compound and captures any acidic gases (like hydrogen chloride) that are formed.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper disposal of 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Caption: Disposal workflow for 4-Chloro-2,5-diethyl-6-methylpyrimidine.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of 4-Chloro-2,5-diethyl-6-methylpyrimidine is a critical aspect of responsible laboratory practice. By adhering to these guidelines, which are rooted in established safety protocols and regulatory requirements, researchers can protect themselves, their colleagues, and the environment. This commitment to the entire lifecycle of a chemical, from synthesis to disposal, is the hallmark of a robust and trustworthy safety culture in any scientific institution.
References
-
Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA). Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Iowa. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
-
University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate Properties. Computational Toxicology Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
HiMedia Laboratories Pvt. Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Shutalev, A., et al. (2010). Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Retrieved from [Link]
-
Young, M. S., & Uden, P. C. (1994). Byproducts of the Aqueous Chlorination of Purines and Pyrimidines. Environmental Science & Technology, 28(9), 1755–1758. [Link]
-
Romero-Ortega, M., et al. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Retrieved from [Link]
-
Weaver, W. A., & Li, J. (2007). Volatile Disinfection Byproduct Formation Resulting from Chlorination of Organic−Nitrogen Precursors in Swimming Pools. Environmental Science & Technology, 41(19), 6722–6729. [Link]
-
Water Corporation. (2016, December 24). Disposal of Highly Chlorinated / Alkaline Disinfection Water Guideline. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health & Safety. Retrieved from [Link]
-
University of Rochester. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
Kent State University. (n.d.). Tables of Incompatibilities. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
-
Louisiana State University. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. View Document - California Code of Regulations [govt.westlaw.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. fishersci.com [fishersci.com]
- 6. himediadownloads.com [himediadownloads.com]
- 7. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
